

The Discovery and Development of

Suntinorexton: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Suntinorexton, also known by its development code TAK-861 and its approved name oveporexton, is a novel, orally bioavailable, selective orexin receptor 2 (OX2R) agonist. Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the treatment of narcolepsy type 1 (NT1) by targeting the underlying pathophysiology of the disease—a deficiency in the orexin neuropeptide system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **Suntinorexton**.

Discovery and Rationale

The discovery of **Suntinorexton** was driven by the understanding that narcolepsy type 1 is caused by a significant loss of orexin-producing neurons in the hypothalamus.[1] Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The loss of orexin signaling leads to the characteristic symptoms of NT1, including excessive daytime sleepiness (EDS) and cataplexy.

Previous therapeutic approaches for narcolepsy primarily offered symptomatic relief. Takeda's development program aimed to create an orexin receptor agonist to replace the missing endogenous ligand and restore normal wakefulness signaling. An earlier oral OX2R agonist, TAK-994, showed promise but its development was halted due to liver toxicity.[2] This led to the development of **Suntinorexton** (TAK-861), a compound designed for high potency and



selectivity for OX2R to minimize off-target effects and improve the safety profile.[2] **Suntinorexton** was first described in a patent by Takeda in 2019.[3]

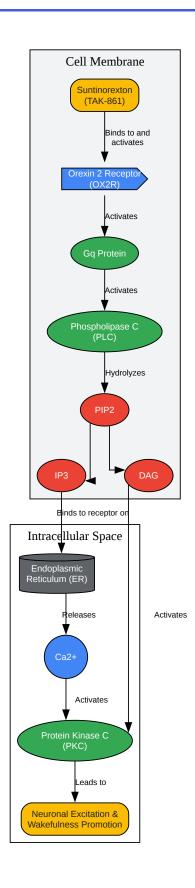
Mechanism of Action

Suntinorexton is a selective agonist of the orexin receptor 2 (OX2R).[3][4] By binding to and activating OX2R, **Suntinorexton** mimics the function of the endogenous orexin-A and orexin-B neuropeptides. The activation of OX2R, a G-protein coupled receptor, is believed to trigger downstream signaling cascades that promote wakefulness and suppress cataplexy.[4] Preclinical studies have shown that **Suntinorexton** activates OX2R with a half-maximal effective concentration (EC50) of 2.5 nM.[2]

Signaling Pathway

The binding of **Suntinorexton** to the OX2R initiates a signaling cascade that leads to the promotion of wakefulness. A simplified representation of this pathway is depicted below.





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Simplified Orexin 2 Receptor Signaling Pathway



Preclinical Development

Preclinical studies in animal models of narcolepsy were crucial in establishing the efficacy of **Suntinorexton**.

In Vitro Studies

 Receptor Binding and Activation: Suntinorexton demonstrated high potency and selectivity for the human OX2R, with a half-maximal effective concentration (EC50) of 2.5 nM for receptor activation.[2]

In Vivo Studies in Narcolepsy Mouse Models

Suntinorexton was evaluated in established mouse models of narcolepsy, such as the orexin/ataxin-3 and orexin-tTA;TetO DTA mice, which exhibit fragmented sleep and cataplexy-like episodes.[2]

• Efficacy: Oral administration of **Suntinorexton** at a dose of 1 mg/kg was shown to promote wakefulness in both mice and monkeys.[2] It significantly ameliorated wakefulness fragmentation and reduced the number of cataplexy-like episodes in the narcoleptic mouse models.[2][5]

Experimental Protocols: In Vivo Mouse Model Studies

While detailed proprietary protocols are not publicly available, the general methodology for evaluating the effects of **Suntinorexton** in narcolepsy mouse models can be summarized as follows:

- Animal Models: Orexin-deficient mouse models (e.g., orexin/ataxin-3 transgenic mice) that exhibit key features of human narcolepsy type 1 were used.
- Drug Administration: Suntinorexton or a vehicle control was administered orally to the mice.
 [5]
- Data Acquisition:
 - Electroencephalogram (EEG) and electromyogram (EMG) electrodes were surgically implanted to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).



- Locomotor activity was also recorded.[5]
- Cataplexy-like Episode (CLE) Evaluation: To induce CLEs, palatable food (e.g., chocolate)
 was introduced into the cage. The number and duration of CLEs (episodes of behavioral
 arrest triggered by positive emotion) were quantified.[5]
- Data Analysis: The recorded EEG/EMG data was scored to determine the time spent in each sleep-wake state. The number and duration of wakefulness episodes and CLEs were compared between the Suntinorexton-treated and vehicle-treated groups. Statistical analyses, such as the two-tailed Shirley-Williams test, were used to determine significance.
 [5]

Clinical Development

Suntinorexton has undergone a comprehensive clinical development program, demonstrating significant efficacy and a favorable safety profile in patients with narcolepsy type 1.

Phase 2b Clinical Trial (NCT05687903)

A randomized, double-blind, placebo-controlled, multiple-dose Phase 2b trial was conducted to evaluate the efficacy and safety of **Suntinorexton** in 112 adult participants with narcolepsy type 1.[6][7]

Key Methodologies:

- Study Design: Participants were randomized to receive one of four different dosing regimens of **Suntinorexton** or a placebo for 8 weeks.[8]
- Primary Endpoint: The primary endpoint was the change from baseline in the mean sleep onset latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6] The MWT is an objective measure of the ability to stay awake.
- Secondary Endpoints: Key secondary endpoints included the change from baseline in the Epworth Sleepiness Scale (ESS) score (a subjective measure of sleepiness) and the weekly cataplexy rate (WCR).[7]

Results:



The trial met its primary and key secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in wakefulness and reductions in cataplexy.[1][8]

| Endpoint | Placebo | Suntinorexton (All Doses) | p-value vs. Placebo |
|-------------------------|---------|---------------------------|---------------------------------|
| Change in MWT (minutes) | -1.2 | +12.5 to +25.4 | ≤0.001 |
| Change in ESS Score | -2.5 | -8.9 to -13.8 | ≤0.004 |
| Change in WCR | - | Significant reduction | <0.05 (for 2mg BID and 2mg/5mg) |

Table 1: Summary of Key Efficacy Results from the Phase 2b Trial (NCT05687903)[6][7]

Safety: **Suntinorexton** was generally well-tolerated. The most common treatment-emergent adverse events were urinary urgency/frequency and insomnia. No treatment-related serious adverse events were reported.[6][8]

Phase 3 Clinical Program (FirstLight - NCT06470828 and RadiantLight - NCT06505031)

Based on the positive Phase 2b results, Takeda initiated two global, multicenter, placebocontrolled Phase 3 studies.[9]

Key Methodologies:

- Study Design: These were 12-week, randomized, double-blind, placebo-controlled trials involving 273 patients with NT1 across 19 countries. The FirstLight study included dosing arms for twice-daily 1mg and 2mg of oveporexton, and placebo.[9]
- Endpoints: The studies evaluated 14 primary and secondary endpoints assessing improvements in excessive daytime sleepiness, cataplexy, and other symptoms of narcolepsy.[9]

Results:



In July 2025, Takeda announced that both Phase 3 studies met all primary and secondary endpoints, with p-values of <0.001 across all doses at week 12.[4] The safety profile was consistent with previous studies.[9]

Development and Regulatory Timeline

The development of **Suntinorexton** has progressed rapidly, highlighting its potential to address a significant unmet need.



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Suntinorexton (Oveporexton) Development Timeline

Conclusion

Suntinorexton (oveporexton) has emerged as a promising, first-in-class, selective OX2R agonist for the treatment of narcolepsy type 1. Its development from a rationally designed molecule to a compound with robust positive Phase 3 data underscores the potential of targeting the fundamental orexin deficiency in this patient population. By directly addressing the underlying pathophysiology, **Suntinorexton** has the potential to transform the standard of care for individuals living with narcolepsy type 1.

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